Boc-D-2,3-diaminopropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

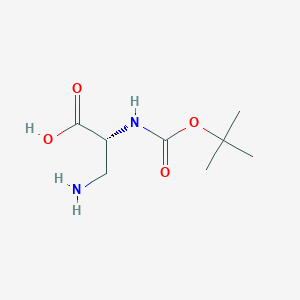

2D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427317 | |

| Record name | Boc-D-2,3-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76387-70-7 | |

| Record name | Boc-D-2,3-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-(tert-butoxycarbonyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-2,3-diaminopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structural features, including the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a free β-amino group, make it a versatile tool for introducing specific functionalities into peptides and other organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in synthetic workflows.

Core Chemical Properties

This compound is a white to off-white crystalline solid. The presence of the Boc protecting group enhances its stability and solubility in organic solvents commonly used in peptide synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its common variants.

Table 1: General Chemical Properties

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₄ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 198-212 °C | [1] |

Table 2: Spectroscopic and Physical Properties

| Property | Value | References |

| Optical Rotation [α]D²⁰ | -5.0 to -7.5° (c=1 in 1:1 MeOH/H₂O) | [1] |

| Purity (Typical) | ≥97% | [3] |

Table 3: Synonyms and Identifiers

| Identifier | Value |

| CAS Number | 76387-70-7 |

| Synonyms | N-alpha-Boc-D-2,3-diaminopropionic acid, Boc-D-Dap-OH |

Solubility and pKa

Solubility: While specific quantitative solubility data is not readily available in the literature, this compound is generally described as being soluble in polar organic solvents and water. The parent compound, 2,3-diaminopropionic acid, is highly soluble in water.[4]

pKa Values: The precise pKa values for this compound are not extensively reported. However, for the parent 2,3-diaminopropionic acid, the pKa of the α-amino group is approximately 6.67, and the pKa of the β-amino group is around 9.37.[5] It is known that when incorporated into a peptide, the pKa of the β-amino group of a diaminopropionic acid residue is lowered.[5]

Experimental Protocols

Boc Protection of D-2,3-diaminopropionic Acid

This protocol describes a general method for the protection of the α-amino group of D-2,3-diaminopropionic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-2,3-diaminopropionic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve D-2,3-diaminopropionic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create a basic environment.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture while stirring at room temperature.

-

Allow the reaction to proceed overnight.

-

After the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or chromatography.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis. The following is a general cycle for its incorporation into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) for deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection:

-

Neutralization:

-

Coupling:

-

In a separate vessel, pre-activate this compound with a coupling reagent (e.g., HBTU) and DIEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.[6]

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizations

Boc-SPPS Workflow for Incorporation of this compound

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using this compound.

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

Logical Relationship of Protecting Groups in Peptide Synthesis

This diagram illustrates the orthogonal protection strategy often employed in peptide synthesis where this compound is used.

Caption: Orthogonal protection strategy in peptide synthesis with this compound.

Conclusion

This compound is a valuable and versatile reagent for chemical biologists and medicinal chemists. Its well-defined chemical properties and established protocols for its use in solid-phase peptide synthesis make it an indispensable tool for the design and synthesis of novel peptides with tailored biological activities. The ability to introduce a primary amine at a specific position in a peptide backbone opens up numerous possibilities for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels and drug conjugates. Further research into its applications is likely to continue to expand the frontiers of peptide-based therapeutics and diagnostics.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hmdb.ca [hmdb.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Nα-Boc-D-2,3-diaminopropionic Acid: Structure, Chirality, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap-OH), a chiral non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. This document details its chemical structure, stereochemistry, physicochemical properties, synthesis, and its role in neuroscience, particularly in the context of glutamatergic neurotransmission.

Chemical Structure and Chirality

Nα-Boc-D-2,3-diaminopropionic acid is a derivative of the amino acid D-alanine, featuring a primary amine at the β-position (C3) and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group (C2). The "D" configuration denotes the stereochemistry at the α-carbon, which is crucial for its application in designing peptides with specific three-dimensional structures and biological activities.

The presence of the chiral center at the α-carbon (C2) dictates the molecule's optical activity. The stereochemistry is fundamental to its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.

Molecular Structure:

Caption: General chemical structure of Nα-Boc-D-2,3-diaminopropionic acid.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Nα-Boc-D-2,3-diaminopropionic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₄ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198 - 212 °C | [1] |

| Optical Rotation [α]D²⁰ | -5.0 to -7.5° (c=1 in 1:1 MeOH/H₂O) | [1] |

| CAS Number | 76387-70-7 | [1] |

| Purity | ≥97% |

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| ¹H NMR | ||

| C(CH₃)₃ (Boc) | ~1.45 | s |

| CH₂ (β-carbon) | ~3.0 - 3.4 | m |

| CH (α-carbon) | ~4.0 - 4.3 | m |

| NH (Boc) | ~5.5 - 6.0 | br s |

| NH₂ (β-amino) | Variable | br s |

| COOH | Variable | br s |

| ¹³C NMR | ||

| C(CH₃)₃ (Boc) | ~28.5 | |

| C(CH₃)₃ (Boc) | ~80.0 | |

| CH₂ (β-carbon) | ~40.0 | |

| CH (α-carbon) | ~55.0 | |

| C=O (Boc) | ~156.0 | |

| C=O (Carboxyl) | ~175.0 |

Experimental Protocols

Synthesis of Nα-Boc-D-2,3-diaminopropionic acid

A common and efficient method for the synthesis of Nα-Boc-D-2,3-diaminopropionic acid is the Hofmann rearrangement of the corresponding commercially available Nα-Boc-D-asparagine.

Workflow for Synthesis via Hofmann Rearrangement:

Caption: Synthetic workflow for Nα-Boc-D-2,3-diaminopropionic acid.

Detailed Methodology:

-

Dissolution: Dissolve Nα-Boc-D-asparagine in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water.

-

Reagent Addition: Cool the solution in an ice bath and slowly add the Hofmann rearrangement reagent. A common reagent for this transformation is pyridinium iodide(III) carboxylate, which can be prepared in situ.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable aqueous solution (e.g., sodium thiosulfate solution). Acidify the mixture and perform a series of extractions with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure Nα-Boc-D-2,3-diaminopropionic acid.

Role in Neuroscience and Drug Development

Nα-Boc-D-2,3-diaminopropionic acid serves as a key building block for the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its derivatives have been explored as potent and selective agonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for its activation. Derivatives of Boc-D-Dap-OH can be designed to mimic the co-agonist and modulate the receptor's activity.

Signaling Pathway of NMDA Receptor Activation:

Caption: NMDA receptor activation and downstream signaling.

The incorporation of D-amino acids, such as derivatives of Boc-D-Dap-OH, into peptide-based drug candidates can enhance their metabolic stability by making them resistant to proteolytic degradation. This is a significant advantage in the development of therapeutics with improved pharmacokinetic profiles.

Conclusion

Nα-Boc-D-2,3-diaminopropionic acid is a versatile and valuable chiral building block for researchers in chemistry and pharmacology. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of complex peptides and small molecule drug candidates. The ability of its derivatives to modulate the activity of key neuronal receptors like the NMDA receptor highlights its potential in the development of novel therapeutics for neurological disorders. This guide provides essential technical information to support the effective utilization of this important chemical entity in research and development.

References

An In-depth Technical Guide on the Solubility and Stability of Boc-D-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap-OH). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this non-canonical amino acid in peptide synthesis and other advanced applications.

Introduction

Boc-D-Dap-OH is a crucial building block in synthetic organic chemistry, particularly in the construction of peptides with modified properties. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for selective deprotection under acidic conditions, making it a valuable tool in solid-phase and solution-phase peptide synthesis.[1] Understanding its solubility and stability is paramount for its effective use, ensuring optimal reaction conditions, and maintaining the integrity of the compound during storage and handling.

Physicochemical Properties

Boc-D-Dap-OH is typically a white to off-white solid or crystalline powder.[2][3][4]

Table 1: Physicochemical Properties of Boc-D-Dap-OH

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₄ | [5][] |

| Molecular Weight | 204.22 g/mol | [5][] |

| Melting Point | ~210 °C (with decomposition) | [3][4][7][8][9] |

| Appearance | White to off-white solid/crystalline powder | [2][3][4] |

Solubility Profile

Table 2: Qualitative Solubility of Boc-D-Dap-OH in Common Solvents

| Solvent | Solubility | Conditions/Notes | References |

| Water | Sparingly soluble | Heating and sonication may improve solubility. | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (Slightly) | Heating and sonication are often required. A specific source for the L-enantiomer (Boc-L-Dap-OH) states a solubility of 10 mg/mL (48.96 mM) with ultrasonic warming to 60°C. The use of fresh, non-hygroscopic DMSO is recommended as water content can significantly impact solubility. | [3][4][10] |

| Methanol (MeOH) | Soluble | Generally soluble, often used in combination with water for analysis. | [8] |

| Dimethylformamide (DMF) | Soluble | Inferred from general solubility of protected amino acids. | |

| Alcohols (e.g., Ethanol, Isopropanol) | Soluble | Inferred from general solubility of protected amino acids. |

Stability Profile

The stability of Boc-D-Dap-OH is primarily dictated by the acid-labile nature of the Boc protecting group. Understanding its stability under various conditions is crucial for storage and handling, as well as for designing synthetic routes that are compatible with the Boc group.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often used in a 25-50% solution in dichloromethane (DCM), will rapidly deprotect the α-amino group.[1]

-

Neutral Conditions: Boc-D-Dap-OH is relatively stable at neutral pH.

-

Basic Conditions: The Boc group is stable to basic conditions, which allows for the use of base-labile protecting groups (e.g., Fmoc) elsewhere in a molecule for orthogonal protection strategies.[11]

Thermal Stability

As indicated by its melting point with decomposition, Boc-D-Dap-OH has limited thermal stability at elevated temperatures.[3][4][7][8][9] High temperatures, particularly in solution, can lead to the degradation of the compound. Some studies on Boc-protected amines suggest that thermal deprotection can occur at temperatures around 150 °C or even lower (approximately 100 °C) over extended periods.

Storage and Handling

For optimal stability, Boc-D-Dap-OH should be stored in a cool, dry, and dark place, typically at 2-8°C, under an inert atmosphere.[2][3][4] For solutions, it is recommended to prepare them fresh. If storage is necessary, aliquoting and freezing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[10] The use of a dicyclohexylammonium (DCHA) salt of Boc-D-Dap-OH can improve its stability and handling characteristics.[1]

Potential Degradation Pathways

While specific degradation pathways for Boc-D-Dap-OH have not been extensively studied, potential degradation can occur through:

-

Acid-catalyzed hydrolysis: Cleavage of the Boc group to yield tert-butanol and carbon dioxide, liberating the free α-amino group.

-

Thermal decomposition: As mentioned, high temperatures can lead to the removal of the Boc group and potentially other degradation reactions.

-

Oxidation: Although not specifically reported for Boc-D-Dap-OH, other amino acid derivatives can be susceptible to oxidation, especially if reactive functional groups are present. One safety data sheet mentions that Boc-D-Dap-OH should be kept away from oxidizing agents.[12]

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of Boc-D-Dap-OH.

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of Boc-D-Dap-OH in an aqueous buffer at a specific pH and temperature.

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Boc-D-Dap-OH to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or stirrer (e.g., 25°C) and allow it to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

-

Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation at high speed or by passing the solution through a syringe filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Quantify the concentration of Boc-D-Dap-OH using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve with known concentrations of Boc-D-Dap-OH should be prepared to determine the concentration of the unknown sample.

Protocol for a pH-Dependent Stability Study

This protocol describes a general procedure to assess the stability of Boc-D-Dap-OH in solution at different pH values over time.

Caption: Workflow for pH-Dependent Stability Study.

Methodology:

-

Solution Preparation: Prepare a stock solution of Boc-D-Dap-OH in a suitable organic co-solvent (e.g., acetonitrile or DMSO) to ensure complete dissolution.

-

Incubation: Dilute the stock solution into a series of aqueous buffers of varying pH values (e.g., pH 3, 5, 7, 9) to a final known concentration. The percentage of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on the stability.

-

Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the intact Boc-D-Dap-OH from any potential degradation products.

-

Data Evaluation: Plot the percentage of the remaining Boc-D-Dap-OH against time for each pH value to determine the degradation kinetics.

Signaling Pathway for Boc Deprotection

The deprotection of the Boc group is a critical step in peptide synthesis, proceeding via an acid-catalyzed mechanism.

Caption: Acid-Catalyzed Boc Deprotection Pathway.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of Boc-D-Dap-OH. While quantitative data remains somewhat limited, the provided qualitative information and general principles for Boc-protected amino acids offer a solid foundation for its effective use in research and development. The experimental protocols outlined here can be adapted to generate more specific and quantitative data for particular applications. A thorough understanding of these properties is essential for the successful application of Boc-D-Dap-OH in the synthesis of complex peptides and other molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc-Dap-OH = 98.0 TLC 73259-81-1 [sigmaaldrich.com]

- 9. Amino Protecting Groups Stability [organic-chemistry.org]

- 10. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]

- 11. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Nα-Boc-D-2,3-diaminopropionic Acid: A Technical Guide for Researchers

CAS Number: 76387-70-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Nα-Boc-D-2,3-diaminopropionic acid. This chiral amino acid derivative is a critical building block in peptide synthesis and plays a significant role in the development of novel therapeutics and bioactive compounds.

Chemical and Physical Properties

Nα-Boc-D-2,3-diaminopropionic acid, systematically named (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid, is a white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility, making it highly suitable for complex organic synthesis.

Table 1: Physicochemical Properties of Nα-Boc-D-2,3-diaminopropionic acid

| Property | Value | References |

| CAS Number | 76387-70-7 | [1] |

| Molecular Formula | C₈H₁₆N₂O₄ | [1] |

| Molecular Weight | 204.22 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 198 - 212 °C | [1] |

| Optical Rotation | [a]D²⁰ = -5.0 to -7.5º (c=1 in 1:1 MeOH/H₂O) | [1] |

| Purity | ≥ 99% (Assay by titration) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of Nα-Boc-D-2,3-diaminopropionic acid

An efficient and cost-effective method for the synthesis of Nα-Boc-D-2,3-diaminopropionic acid involves a Curtius rearrangement of a protected aspartic acid derivative.[3] This approach is favored over the traditional Hofmann rearrangement due to higher efficiency and lower reagent costs.[3]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a general guideline based on established chemical transformations.[3][4] Optimization of reaction conditions may be necessary.

Materials:

-

N(α)-Boc-D-Asp(OBn)-OH

-

Diphenylphosphoryl azide (DPPA) or other azide source

-

Triethylamine (TEA) or other suitable base

-

Anhydrous toluene or other inert solvent

-

Benzyl alcohol

-

Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Acyl Azide Formation: Dissolve N(α)-Boc-D-Asp(OBn)-OH in an anhydrous inert solvent such as toluene.

-

Add triethylamine to the solution, followed by the dropwise addition of diphenylphosphoryl azide at 0 °C.

-

Allow the reaction to stir at room temperature until the formation of the acyl azide is complete (monitored by TLC or IR spectroscopy).

-

Curtius Rearrangement: Heat the reaction mixture to induce the Curtius rearrangement, converting the acyl azide to an isocyanate. The progress of the rearrangement can be monitored by the disappearance of the acyl azide peak in the IR spectrum.

-

Trapping of the Isocyanate: Once the rearrangement is complete, add benzyl alcohol to the reaction mixture to trap the isocyanate, forming a Cbz-protected amine.

-

Workup and Purification: After the reaction is complete, quench the reaction and perform a standard aqueous workup. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the orthogonally protected diaminopropionic acid derivative.

-

Deprotection: Subsequent selective deprotection of the benzyl ester and Cbz group will yield Nα-Boc-D-2,3-diaminopropionic acid.

Applications in Research and Drug Development

Nα-Boc-D-2,3-diaminopropionic acid is a versatile building block with numerous applications in peptide synthesis, drug development, and bioconjugation.[1][2]

Peptide Synthesis

This compound is a key component in solid-phase peptide synthesis (SPPS), where it is used to introduce a D-amino acid into a peptide sequence.[5] The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation and modulate their biological activity.[2] Its orthogonally protected derivatives, such as Nα-Boc-Nβ-Fmoc-D-2,3-diaminopropionic acid, are particularly useful for creating branched or cyclic peptides.

Experimental Protocol: Incorporation into a Peptide using SPPS (Fmoc/tBu Strategy)

This is a generalized protocol for the manual coupling of an amino acid in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Nα-Boc-D-2,3-diaminopropionic acid (with the β-amino group appropriately protected, e.g., with Fmoc)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solutions

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve the Nα-Boc-Nβ-Fmoc-D-2,3-diaminopropionic acid, coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours) to allow for complete coupling.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Drug Development and Bioconjugation

The unique structure of Nα-Boc-D-2,3-diaminopropionic acid allows for modifications that can enhance the efficacy and stability of drug candidates.[1] It is used in the synthesis of peptidomimetics and other small molecules with therapeutic potential. For instance, it has been used to synthesize potent NMDA receptor glycine site agonists.[6] In bioconjugation, this compound and its derivatives facilitate the attachment of drugs or imaging agents to biomolecules, such as antibodies, for targeted drug delivery.[1][2]

Safety and Handling

Nα-Boc-D-2,3-diaminopropionic acid is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area.

Table 2: Hazard Information

| Hazard Statement | GHS Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Boc-D-2,3-diaminopropionic acid is a valuable and versatile reagent for chemical and pharmaceutical research. Its unique properties make it an essential building block for the synthesis of modified peptides and other bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, applications, and handling, which will be beneficial for researchers working in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

The Strategic Role of the Boc Protecting Group in Diaminopropionic Acid Chemistry for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical synthesis of complex molecules, particularly in the realm of peptide and drug development. Its application to diaminopropionic acid (DAP), a non-proteinogenic amino acid, unlocks a versatile platform for creating sophisticated molecular architectures with tailored biological functions. This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in the synthesis and application of DAP derivatives. It details orthogonal protection strategies, applications in solid-phase peptide synthesis (SPPS), and the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for the effective utilization of Boc-protected DAP in their research and development endeavors.

Introduction: The Versatility of Diaminopropionic Acid

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers unique structural and functional properties in the design of peptides and other bioactive molecules.[1] Its two amino groups, one at the α-position and one at the β-position, provide opportunities for creating branched structures, introducing specific functionalities, and modulating the overall charge and conformation of a molecule.[2][3] When incorporated into peptides, Dap can influence secondary structure and pH sensitivity, making it a valuable tool for designing vectors for nucleic acid delivery that respond to the acidic environment of endosomes.[4][5]

The strategic manipulation of Dap's amino groups requires a robust and selective protection strategy. The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, is widely employed for this purpose.[6] Its stability to a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for the orthogonal protection of Dap in complex synthetic schemes.[7]

Orthogonal Protection Strategies Employing the Boc Group

The presence of two amino functionalities in diaminopropionic acid necessitates a differential protection strategy to achieve selective modification. Orthogonal protection, where one protecting group can be removed in the presence of another, is crucial for the stepwise synthesis of complex DAP-containing molecules. The Boc group, in conjunction with other protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), forms the foundation of these strategies.[8]

For instance, in solid-phase peptide synthesis (SPPS), Fmoc-Dap(Boc)-OH is a commonly used building block.[9] The base-labile Fmoc group protects the α-amino group for peptide bond formation, while the acid-labile Boc group protects the β-amino group, which can be later deprotected for side-chain modification or branching.[9] Conversely, Boc-Dap(Fmoc)-OH can also be utilized depending on the desired synthetic outcome.

A notable synthesis of orthogonally protected Dap starts from N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to establish the β-nitrogen.[8] This method highlights the importance of the Boc group in directing the reaction pathway to yield the desired product efficiently.[8]

The Role of Boc-DAP in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a powerful technique for the stepwise assembly of peptides on a solid support.[10] Boc-protected diaminopropionic acid derivatives are integral to both the Boc/Bzl and Fmoc/tBu SPPS strategies, allowing for the incorporation of this versatile amino acid into peptide chains.

In the Fmoc/tBu strategy, the peptide chain is elongated by the sequential addition of Fmoc-protected amino acids.[11] The use of Fmoc-Dap(Boc)-OH allows for the introduction of a Dap residue with its β-amino group protected by the Boc group. This protected side chain is stable to the basic conditions used for Fmoc deprotection (typically piperidine in DMF).[10] After the completion of the peptide sequence, the Boc group can be selectively removed using acidic conditions to allow for further functionalization of the β-amino group.

Experimental Workflow for Fmoc-SPPS using Fmoc-Dap(Boc)-OH

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]

- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

The Unseen Influencers: A Technical Guide to the Biological Significance of D-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long considered biological anomalies, D-amino acid derivatives have emerged from the shadows of their L-enantiomeric counterparts to reveal a world of profound physiological and pathological significance. This technical guide provides an in-depth exploration of the multifaceted roles of these fascinating molecules, from their critical functions in neurotransmission and endocrine regulation to their potential as disease biomarkers and therapeutic targets. We delve into the intricate enzymatic pathways governing their synthesis and degradation, detail state-of-the-art analytical methodologies for their detection and quantification, and present key signaling cascades through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic and diagnostic potential of D-amino acid derivatives.

Introduction: The Chirality Conundrum in Biology

While the central dogma of molecular biology is built upon a foundation of L-amino acids as the exclusive building blocks of proteins, a growing body of evidence has illuminated the significant, and often critical, roles of their mirror images, the D-amino acids, and their derivatives.[1] These molecules are not merely byproducts of bacterial metabolism or dietary intake but are endogenously synthesized and meticulously regulated in mammals, participating in a wide array of physiological processes.[2][3] This guide will explore the known functions of key D-amino acid derivatives, the enzymatic machinery that controls their abundance, and the analytical techniques used to study them.

Key D-Amino Acid Derivatives and Their Biological Roles

D-Serine: The Master Modulator of NMDA Receptor Function

D-Serine is arguably the most extensively studied D-amino acid in mammals, primarily due to its indispensable role as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[4][5] D-Serine binds to the "glycine site" (GluN1 subunit) of the NMDA receptor, and its presence is obligatory for receptor activation by glutamate.[6][7] This interaction is fundamental for synaptic plasticity, learning, and memory.[8] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, most notably schizophrenia, where reduced D-serine concentrations in the cerebrospinal fluid and blood have been reported.[9][10]

D-Aspartate: A Key Player in Neurogenesis and Endocrine Regulation

D-Aspartate is another vital D-amino acid with prominent roles in the nervous and endocrine systems.[11] It is found in high concentrations during embryonic development and is involved in neurogenesis.[2][12] D-Aspartate acts as an agonist at the NMDA receptor, binding to the glutamate site on the GluN2 subunit.[2] In the endocrine system, D-aspartate is implicated in the regulation of hormone synthesis and release, including testosterone and luteinizing hormone.[4][11]

Other D-Amino Acid Derivatives of Note

While D-serine and D-aspartate are the most prominent, other D-amino acids are also present in mammals and exhibit biological activity. For instance, D-alanine is found in the pituitary and pancreas, and D-leucine has demonstrated anti-seizure effects.[3][13] The full extent of the physiological roles of the complete "D-amino acid-ome" is an active area of research.

Enzymatic Regulation of D-Amino Acid Derivative Levels

The concentration of D-amino acids in tissues is tightly controlled by the interplay of synthesizing and degrading enzymes.

Synthesis: The Role of Racemases

-

Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[14] SR is found in both neurons and glial cells in the brain.[15]

-

Aspartate Racemase: This enzyme catalyzes the conversion of L-aspartate to D-aspartate and is crucial for maintaining D-aspartate levels in the brain and endocrine tissues.[12]

Degradation: The Function of D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, including D-serine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[16] DAAO plays a critical role in regulating D-serine levels in the brain and its activity is of significant interest in the context of schizophrenia, where increased DAAO expression has been observed in the cerebellum of patients.[17]

D-Amino Acid Derivatives as Biomarkers of Disease

Alterations in the levels of D-amino acid derivatives have been associated with a variety of pathological conditions, positioning them as promising biomarkers for diagnosis and prognosis.

Neurological and Psychiatric Disorders

As previously mentioned, decreased D-serine levels are a consistent finding in schizophrenia.[18] Furthermore, changes in D-amino acid profiles have been linked to Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and major depressive disorder.[3]

Oncology

Emerging research suggests a role for D-amino acids in cancer. For example, some studies have indicated altered D-amino acid levels in pancreatic cancer.

Renal Disease

The kidneys play a crucial role in amino acid metabolism and excretion. Consequently, changes in plasma and urine levels of D-amino acids are being investigated as potential early markers of chronic kidney disease.

Quantitative Data on D-Amino Acid Derivatives

The following tables summarize representative quantitative data for key D-amino acid derivatives in various biological contexts. It is important to note that concentrations can vary significantly based on the specific analytical method, sample preparation, and the physiological state of the subject.

Table 1: D-Serine Levels in Schizophrenia

| Biological Matrix | Patient Group | D-Serine Concentration (µM) | Reference |

| Cerebrospinal Fluid (CSF) | Schizophrenia | Decreased vs. Controls | [9] |

| Blood/Serum/Plasma | Schizophrenia | Decreased vs. Controls | [9][18] |

| Post-mortem Brain Tissue (Dorsolateral Prefrontal Cortex) | Schizophrenia | No significant change | [10] |

Table 2: D-Aspartate Levels in Endocrine Tissues (Rat)

| Tissue | D-Aspartate Concentration (nmol/g) | Reference |

| Adenohypophysis | 78 ± 12 | [19] |

| Hypothalamus | 55 ± 9 | [19] |

| Pineal Gland | Highest of any mammalian tissue | [20] |

| Adrenal Gland | High levels | [20] |

| Testis | High levels | [4] |

Experimental Protocols

Accurate and sensitive quantification of D-amino acid derivatives is crucial for research and clinical applications. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

This is a widely used method for the analysis of amino acids, including their D-enantiomers, after pre-column derivatization with a fluorescent reagent.

Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-Acetyl-L-cysteine (NAC) for Chiral Separation

-

Sample Preparation:

-

Deproteinize biological samples (e.g., plasma, tissue homogenate) by adding a final concentration of 5% trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated protein.

-

Extract the supernatant twice with water-saturated diethyl ether to remove TCA.

-

Dry the aqueous phase under vacuum.

-

Reconstitute the dried sample in 0.1 M HCl.

-

-

Derivatization (Automated or Manual):

-

Reagents:

-

OPA reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.

-

NAC solution: Dissolve 20 mg of N-acetyl-L-cysteine in 10 mL of 0.1 M borate buffer.

-

OPA/NAC solution: Mix equal volumes of OPA reagent and NAC solution just before use.

-

-

Procedure:

-

In a vial, mix the sample/standard with the OPA/NAC derivatizing reagent.

-

Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

-

Inject the derivatized sample onto the HPLC system.

-

-

-

HPLC-FLD Conditions:

-

Column: A reversed-phase column, such as a Hypersil AA ODS (250 mm x 4.6 mm, 5 µm), is commonly used.

-

Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Fluorescence Detection: Excitation (λex) at 340 nm and Emission (λem) at 450 nm.[21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of D-amino acids, often with less complex sample preparation than HPLC-FLD.

Protocol: Chiral Amino Acid Analysis using a Chiral Derivatization Reagent

-

Sample Preparation:

-

Similar to the HPLC-FLD protocol, deproteinize and extract the amino acids from the biological matrix.

-

Internal standards (stable isotope-labeled D-amino acids) should be added at the beginning of the sample preparation to correct for matrix effects and variations in derivatization efficiency.

-

-

Derivatization:

-

Chiral Derivatizing Agents (CDAs): Several CDAs are available, such as Marfey's reagent (FDAA), (S)-NIFE, or (R)-BiAC.[22][23][24] The choice of CDA will depend on the specific amino acids of interest and the desired sensitivity.

-

General Procedure (example with FDAA):

-

To an aliquot of the amino acid extract, add a solution of the CDA (e.g., 1% FDAA in acetone) and a buffer (e.g., 1 M sodium bicarbonate).

-

Incubate the reaction at a specific temperature (e.g., 40°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding an acid (e.g., 2 M HCl).

-

The derivatized sample is then ready for LC-MS/MS analysis.

-

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used to separate the diastereomeric derivatives.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the CDA used.

-

Enzymatic Assays

Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay

This assay measures the activity of DAAO by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

-

Reagents:

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).

-

D-amino acid substrate (e.g., 100 mM D-alanine).

-

Horseradish Peroxidase (HRP).

-

A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red, o-dianisidine).

-

Enzyme source (purified DAAO, cell lysate, or tissue homogenate).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and the HRP substrate.

-

Add the D-amino acid substrate to the reaction mixture.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen HRP substrate.

-

The rate of change is proportional to the DAAO activity.[25][26][27]

-

Protocol: Serine Racemase (SR) Activity Assay

This assay measures the conversion of L-serine to D-serine.

-

Reagents:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

L-serine (substrate).

-

Pyridoxal 5'-phosphate (PLP, a cofactor for SR).

-

Dithiothreitol (DTT).

-

Enzyme source (purified SR or cell/tissue homogenate).

-

-

Procedure:

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving D-amino acid derivatives is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: D-Serine signaling at the glutamatergic synapse.

Caption: D-Aspartate's role in regulating adult neurogenesis.

Experimental Workflows

Caption: Workflow for D-amino acid analysis by HPLC-FLD.

Caption: Workflow for D-amino acid analysis by LC-MS/MS.

Therapeutic and Drug Development Implications

The growing understanding of the roles of D-amino acid derivatives in health and disease has opened up new avenues for therapeutic intervention.

-

NMDA Receptor Modulation: Targeting the D-serine pathway is a promising strategy for treating schizophrenia. This could involve direct supplementation with D-serine or the development of inhibitors for DAAO to increase endogenous D-serine levels.

-

Neuroprotection: Given the role of NMDA receptor overactivation in excitotoxicity, modulating D-serine levels could also be a therapeutic approach for conditions like stroke and neurodegenerative diseases.

-

Hormonal Regulation: The involvement of D-aspartate in hormone synthesis suggests its potential use in addressing certain endocrine disorders.

-

Antibacterial Agents: The presence of D-amino acids in bacterial cell walls makes the enzymes involved in their synthesis and incorporation attractive targets for the development of novel antibiotics.

Conclusion and Future Directions

The study of D-amino acid derivatives has transitioned from a niche area of biochemistry to a vibrant field with significant implications for neuroscience, endocrinology, and medicine. The intricate control of their synthesis and degradation, their specific roles in cell signaling, and their association with various diseases underscore their importance. Future research will likely focus on elucidating the functions of a wider range of D-amino acids, discovering novel enzymes and transporters involved in their metabolism, and translating our fundamental understanding into innovative diagnostic and therapeutic strategies. The "unnatural" amino acids are poised to make a significant and lasting impact on our understanding of biology and the practice of medicine.

References

- 1. abcam.cn [abcam.cn]

- 2. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Current knowledge of D-aspartate in glandular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 10. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. an.shimadzu.com [an.shimadzu.com]

- 15. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 16. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 17. d-Amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. d-aspartate localizations imply neuronal and neuroendocrine roles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 24. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. worthingtonweb.com [worthingtonweb.com]

- 27. researchgate.net [researchgate.net]

- 28. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Orthogonally Protected Diaminopropionic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonally protected diaminopropionic acids (Dap), essential building blocks in modern peptide chemistry and drug development. We will delve into the core principles of orthogonal protection, detail synthetic strategies for preparing these valuable compounds, provide specific experimental protocols, and explore their applications.

The Principle of Orthogonal Protection in Peptide Synthesis

In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This strategy allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] Diaminopropionic acid, with its α-amino, β-amino, and carboxyl groups, necessitates an effective orthogonal protection scheme to enable its controlled incorporation into peptides and the subsequent selective modification of its side chain.

The most common orthogonal protection strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[2] The choice of protecting groups for the α-amino and β-amino groups of Dap is crucial for its successful application.

Synthesis of Orthogonally Protected Diaminopropionic Acids

The synthesis of orthogonally protected Dap derivatives can be achieved through various routes, often starting from readily available amino acids like L-aspartic acid or L-serine. Key reactions in these synthetic pathways include the Hofmann and Curtius rearrangements.

One efficient method involves a Curtius rearrangement of a protected aspartic acid derivative to establish the β-amino group.[3][4] Proper protection of the α-nitrogen is essential for the success of this rearrangement.[3] Another approach starts from Nα-Fmoc-O-tert-butyl-D-serine, which is converted to an aldehyde and then undergoes reductive amination.[5]

Quantitative Data on Synthetic Routes

The following table summarizes the yields for key steps in the synthesis of various orthogonally protected diaminopropionic acid derivatives.

| Starting Material | Key Reaction | Product | Yield (%) | Reference |

| N(α)-Boc-Asp(OBn)-OH | Curtius Rearrangement | N(α)-Boc2-N(β)-Cbz-Dap | Not explicitly stated for overall, but the method is described as efficient and cost-effective.[3][4] | |

| Nα-Fmoc-O-tert-butyl-D-serine derived aldehyde | Reductive Amination | Fmoc-protected 2,3-diaminopropanols | 92% (for a key intermediate)[5] | |

| Fmoc-Gln-OH | Hofmann Rearrangement | Fmoc-Dab-OH | 86.5%[6] | |

| Fmoc-Dab-OH | Boc Protection | Fmoc-Dab(Boc)-OH | 85.1%[6] |

Key Orthogonally Protected Diaminopropionic Acid Derivatives

Several orthogonally protected Dap derivatives are commercially available or can be synthesized for specific applications in peptide chemistry.

Fmoc-Dap(Boc)-OH

This is a widely used derivative in Fmoc-based solid-phase peptide synthesis. The α-amino group is protected by the base-labile Fmoc group, while the β-amino group is protected by the acid-labile Boc group.[7] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation, while the β-amino group remains protected until final cleavage from the resin with strong acid.[8]

Fmoc-Dap(Alloc)-OH

In this derivative, the β-amino group is protected by the allyloxycarbonyl (Alloc) group.[9] The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal. It can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[10] This "three-dimensional" orthogonality is highly valuable for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain modifications are required on the solid support.[11]

Experimental Protocols

Synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid via Curtius Rearrangement[3][4]

This protocol is based on the synthesis reported by Englund et al.

-

Protection of the α-amino group: Commercially available N(α)-Boc-Asp(OBn)-OH is further protected on the α-nitrogen to prevent side reactions during the Curtius rearrangement. This can be achieved by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.

-

Formation of the acyl azide: The carboxylic acid of the di-protected aspartic acid derivative is converted to an acyl azide. This can be done by first forming a mixed anhydride with a chloroformate, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[12]

-

Curtius Rearrangement: The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, which proceeds with the loss of nitrogen gas to form an isocyanate intermediate.[4]

-

Trapping of the isocyanate: The isocyanate is trapped in situ with benzyl alcohol, often in the presence of a Lewis acid catalyst like CuCl, to form the Cbz-protected β-amino group.

-

Deprotection of the benzyl ester: The benzyl ester of the carboxylic acid is removed by hydrogenolysis to yield the final orthogonally protected diaminopropionic acid.

On-Resin Alloc Deprotection Protocol[1][5]

This protocol outlines the selective removal of the Alloc group from a peptide synthesized on a solid support.

-

Resin preparation: The peptidyl-resin is washed thoroughly with dichloromethane (DCM).

-

Deprotection solution preparation: A solution of tetrakis(triphenylphosphine)palladium(0) (0.1 to 0.2 equivalents based on resin loading) and a scavenger such as phenylsilane (20 equivalents) is prepared in DCM.[1][5]

-

Deprotection reaction: The deprotection solution is added to the resin, and the reaction vessel is agitated for 20-30 minutes. The procedure is typically repeated once more to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DCM to remove the palladium catalyst and scavenger byproducts.

-

Confirmation of deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group.

Applications in Drug Development and Research

Orthogonally protected diaminopropionic acids are invaluable tools for:

-

Synthesis of modified peptides: The β-amino group can be selectively deprotected and used as a handle for attaching various moieties, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic drugs for the development of antibody-drug conjugates.

-

Creation of cyclic peptides: The selective deprotection of the β-amino group allows for on-resin cyclization with the N-terminus or another side chain, leading to conformationally constrained peptides with potentially enhanced biological activity and stability.

-

Development of peptide-based therapeutics: Dap can be incorporated into peptides to mimic lysine or to introduce a positive charge. For instance, Dap-containing peptides have been investigated as antimicrobial agents and as vectors for nucleic acid delivery.

-

Probing protein-protein interactions: The introduction of Dap into a peptide sequence can be used to probe the structural and functional roles of specific amino acid residues in protein binding and recognition.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc-Dap(Alloc)-OH [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Strategic Incorporation of Boc-D-2,3-diaminopropionic Acid in Peptide Library Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and chemical biology. Among these, Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH) emerges as a versatile building block, offering a unique combination of a D-configured backbone and a reactive primary amine on its side chain. This guide provides a comprehensive technical overview of the application of Boc-D-Dap-OH in the solid-phase synthesis of peptide libraries, detailing its chemical properties, synthetic protocols, potential challenges, and downstream applications.

Core Properties and Advantages of Boc-D-Dap-OH

This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection leaves the β-amino group available for further modification, making it an invaluable tool for creating diverse peptide libraries.

Key Attributes:

-

D-Configuration: The D-amino acid backbone imparts significant resistance to enzymatic degradation by proteases, a critical feature for enhancing the in vivo stability and therapeutic potential of peptide-based drugs.[1]

-

Orthogonal Handle: The free β-amino group serves as an orthogonal handle for a variety of chemical modifications. This allows for the introduction of branching, cyclization, or the attachment of payloads such as fluorophores, cytotoxic drugs, or targeting moieties.

-

Structural Diversity: The incorporation of Boc-D-Dap-OH enables the creation of unique peptide architectures, including cyclic peptides, which can exhibit enhanced binding affinities and specificities for biological targets.[1]

-

Modulation of Physicochemical Properties: The additional amino group can influence the overall charge and pKa of the resulting peptide, which can be leveraged to create pH-sensitive molecules for applications like drug delivery.

Data Presentation: Physicochemical and Reaction Parameters

A thorough understanding of the chemical properties of Boc-D-Dap-OH and its behavior in peptide synthesis is crucial for the rational design of peptide libraries.

| Property | Value | Notes |

| Molecular Formula | C8H16N2O4 | |

| Molecular Weight | 204.22 g/mol | |

| Appearance | White solid | |

| pKa (β-NH2 in peptide) | ~6.3 - 7.5 | The pKa of the side-chain amine is significantly influenced by the local peptide environment and can be engineered for pH-responsive behavior. |

Table 1: Physicochemical Properties of this compound.

| Coupling Reagent | Typical Coupling Efficiency | Notes |

| HBTU/HOBt | >98% | A widely used and generally effective coupling reagent combination. |

| HATU/HOAt | >99% | Often preferred for sterically hindered amino acids and can lead to faster reaction times with less epimerization. |

| DIC/HOBt | >98% | A cost-effective option, with the urea byproduct being soluble in common SPPS solvents. |

| COMU | >99% | A newer generation uronium salt with high efficiency and a favorable safety profile. |

Table 2: Comparative Coupling Efficiencies of Common Reagents with Boc-Protected Amino Acids. While specific data for Boc-D-Dap-OH is not extensively published, these values for other Boc-protected amino acids provide a general guideline. Actual efficiencies can vary based on the peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using Boc-D-Dap-OH via the Split-and-Mix Method

The split-and-mix (or split-and-pool) synthesis is a powerful technique for generating large combinatorial peptide libraries where each resin bead carries a unique peptide sequence.[2][3][4][5]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-protected amino acids (including Boc-D-Dap-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Scavengers (e.g., thioanisole, m-cresol)

-

Reaction vessels

-

Shaker

Procedure:

-

Resin Preparation: Swell the Merrifield resin in DMF for at least 1 hour in separate reaction vessels.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin in each vessel. This step is performed separately for each starting amino acid.

-

Pooling and Mixing: After coupling and thorough washing to remove excess reagents, combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.

-

Splitting: Divide the mixed resin equally into the number of reaction vessels corresponding to the number of different amino acids to be coupled in the next step.

-

Second Amino Acid Coupling: In each vessel, couple a different Boc-protected amino acid (this can include Boc-D-Dap-OH at a desired position).

-

Repeat Pooling, Mixing, and Splitting: Repeat steps 3-5 for each subsequent amino acid addition until the desired peptide length is achieved.

-

Final Deprotection and Cleavage: After the final coupling, wash the resin extensively. Treat the resin with a cleavage cocktail to simultaneously deprotect the side chains and cleave the peptides from the solid support. A common cleavage cocktail for Merrifield resin is a mixture of TFA, a scavenger like thioanisole, and m-cresol.[2][6][7] The exact composition and cleavage time will depend on the specific amino acids in the library.

-

Library Characterization: After cleavage, the peptide library can be characterized by techniques such as mass spectrometry to confirm the presence of the expected diversity of peptides.[8][9][10]

References

- 1. profgjung.com [profgjung.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]

- 4. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Method for Screening and MALDI-TOF MS Sequencing of Encoded Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combinatorial Library Screening Coupled to Mass Spectrometry to Identify Valuable Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-D-2,3-diaminopropionic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like Boc-D-2,3-diaminopropionic acid (Boc-D-Dpr-OH) into peptide chains is a key strategy in modern drug discovery and development. This unique building block, with its protected side-chain amine, allows for the synthesis of peptides with novel structures and enhanced biological activities.[1] These modifications can lead to peptides with increased stability, improved receptor affinity, and tailored functionalities.

This document provides detailed application notes and experimental protocols for the successful use of this compound and its orthogonally protected derivatives in solid-phase peptide synthesis (SPPS).

Application Notes

This compound and its derivatives are versatile tools for creating modified peptides. The presence of a primary amine on the side chain allows for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of cytotoxic drugs to form antibody-drug conjugates. The D-configuration of the amino acid can also impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

A crucial aspect of working with diaminopropionic acid is the use of an orthogonal protection strategy.[2][3] This involves using protecting groups for the α-amino group and the side-chain amino group that can be removed under different conditions. A common strategy in Boc-based SPPS is to protect the α-amino group with the acid-labile Boc group and the side-chain amino group with a group that is stable to the Boc removal conditions but can be cleaved later. Examples of such orthogonally protected building blocks include Boc-D-Dpr(Fmoc)-OH and Boc-D-Dpr(Mtt)-OH.[4][5] This allows for the selective deprotection of the side chain while the peptide is still attached to the resin, enabling site-specific modifications.

The choice of coupling reagents is also critical, especially for sterically hindered amino acids.[6] While standard carbodiimide reagents like DCC and DIC can be used, more potent activating agents such as HBTU, HATU, or PyBOP are often recommended to ensure efficient and complete coupling, minimizing the risk of deletion sequences.[6][7]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual Boc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-D-Dpr(side-chain protection)-OH

This protocol assumes the use of a Merrifield or PAM resin and a side-chain protected Boc-D-Dpr-OH derivative (e.g., Boc-D-Dpr(Fmoc)-OH).

1. Resin Swelling:

-

Swell the resin (e.g., Merrifield resin, 100-200 mesh) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[8]

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[8]

-

Agitate the mixture for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

-

Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (IPA) (2 times).[8]

3. Neutralization:

-

Wash the resin with DCM (2 times).

-

Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[9]

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[9]

4. Coupling of Boc-D-Dpr(side-chain protection)-OH:

-

In a separate vessel, dissolve Boc-D-Dpr(side-chain protection)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin-containing reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. For difficult couplings, a second coupling step (double coupling) may be necessary.[7]

5. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective Side-Chain Deprotection (Example with Fmoc)

This protocol is for the selective removal of an Fmoc protecting group from the side chain of a Dpr residue while the peptide is still on the resin.

1. Resin Preparation:

-

Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group).

-

Wash the peptide-resin with DMF (3-5 times).

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.[10]

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[10]

3. Washing:

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

The resin now has a free side-chain amine on the Dpr residue, which is ready for on-resin modification.

Quantitative Data Summary

The following table summarizes key quantitative parameters and typical conditions for the use of Boc-D-Dpr-OH in SPPS. Actual values may vary depending on the specific sequence and synthesis conditions.